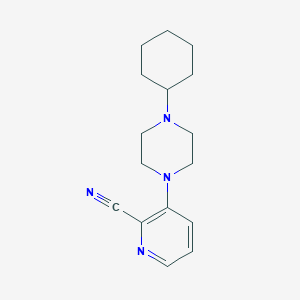
3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the central nervous system. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, and is also involved in the pathophysiology of several neurological disorders.
作用機序
CPP acts as a competitive antagonist of the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor by binding to the glycine site on the NR1 subunit of the receptor. This prevents the binding of endogenous glycine or exogenous agonists such as 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile or glutamate, thereby blocking the activation of the receptor. The blockade of the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor by CPP leads to a reduction in calcium influx and downstream signaling pathways, which can affect synaptic plasticity and neuronal function.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects on the nervous system. In vitro studies have demonstrated that CPP can block long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. CPP can also inhibit the release of neurotransmitters such as glutamate, dopamine, and serotonin, which are involved in various physiological and pathological processes. In vivo studies have shown that CPP can produce analgesia, reduce drug-seeking behavior, and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using CPP in lab experiments is its high selectivity for the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor, which allows for specific modulation of 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor function without affecting other glutamate receptors. CPP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to using CPP in lab experiments. CPP has a relatively short half-life and can rapidly metabolize in vivo, which can limit its effectiveness in some experimental paradigms. Additionally, the high affinity of CPP for the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor can result in non-specific effects at high concentrations, which can complicate data interpretation.
将来の方向性
For CPP research include investigating its effects on different subtypes of 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptors, developing more potent and selective 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor antagonists, and exploring its potential therapeutic applications.
合成法
CPP can be synthesized using a multi-step process that involves the reaction of 4-cyclohexylpiperazine with 2-chloronicotinonitrile in the presence of a base, followed by purification and isolation of the product. The yield of CPP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
CPP has been widely used as a tool compound to study the function of the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor in vitro and in vivo. CPP is highly selective for the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor and does not interact with other glutamate receptors, making it an ideal pharmacological tool for studying the role of the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor in various physiological and pathological processes. CPP has been used to investigate the role of the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor in synaptic plasticity, learning, memory, pain, addiction, depression, schizophrenia, and other neurological disorders.
特性
IUPAC Name |
3-(4-cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c17-13-15-16(7-4-8-18-15)20-11-9-19(10-12-20)14-5-2-1-3-6-14/h4,7-8,14H,1-3,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAGEWWXEIBMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

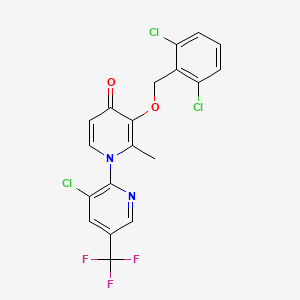

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2459362.png)
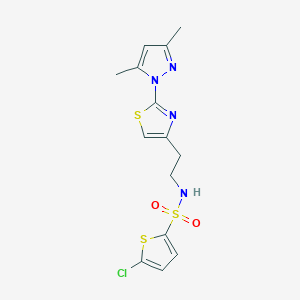
![N-cycloheptyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2459365.png)
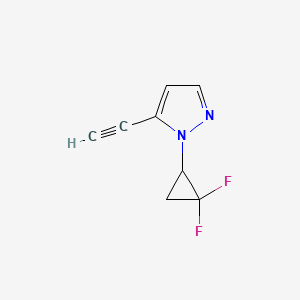

![1-(2-Hydroxy-4-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione](/img/structure/B2459369.png)
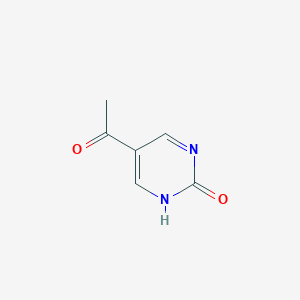
![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2459371.png)

![8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459375.png)
![4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine](/img/structure/B2459379.png)
![N-(2,5-dimethylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2459380.png)